Methyl 2-chloro-4-cyanobenzoate
Overview
Description
Methyl 2-chloro-4-cyanobenzoate is an organic compound with the molecular formula C9H6ClNO2. It is a derivative of benzoic acid and is characterized by the presence of a chlorine atom and a cyano group on the benzene ring. This compound is commonly used in organic synthesis and has various applications in scientific research and industry .
Scientific Research Applications
Methyl 2-chloro-4-cyanobenzoate is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and as a building block for more complex molecules
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-chloro-4-cyanobenzoate can be synthesized through several methods. One common synthetic route involves the esterification of 2-chloro-4-cyanobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the final product meets stringent quality standards .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-4-cyanobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield 2-chloro-4-cyanobenzoic acid and methanol.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Substituted benzoates with various functional groups.
Hydrolysis: 2-chloro-4-cyanobenzoic acid.
Reduction: 2-chloro-4-aminobenzoate.
Mechanism of Action
The mechanism of action of methyl 2-chloro-4-cyanobenzoate depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In reduction reactions, the cyano group is converted to an amine group through the addition of hydrogen atoms .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-cyanobenzoate: Lacks the chlorine atom, making it less reactive in nucleophilic substitution reactions.
Methyl 2-chlorobenzoate: Lacks the cyano group, limiting its applications in certain synthetic pathways.
Methyl 2-cyano-4-methylbenzoate: Contains a methyl group instead of a chlorine atom, affecting its reactivity and applications.
Uniqueness
Methyl 2-chloro-4-cyanobenzoate is unique due to the presence of both a chlorine atom and a cyano group on the benzene ring. This combination of functional groups makes it highly versatile in organic synthesis, allowing for a wide range of chemical transformations and applications .
Properties
IUPAC Name |
methyl 2-chloro-4-cyanobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2/c1-13-9(12)7-3-2-6(5-11)4-8(7)10/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLZBUNHGODEJPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20707089 | |
Record name | Methyl 2-chloro-4-cyanobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20707089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98592-34-8 | |
Record name | Methyl 2-chloro-4-cyanobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20707089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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